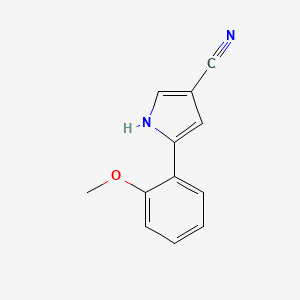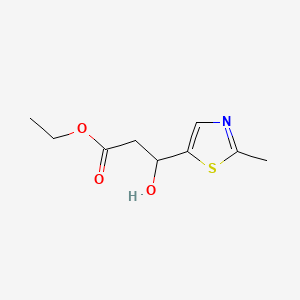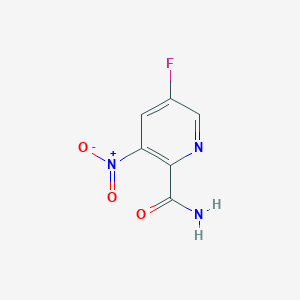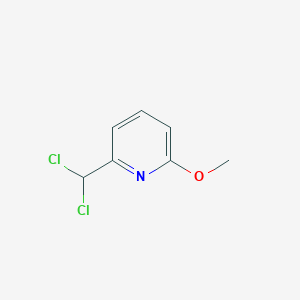![molecular formula C8H7NOS B13678531 5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
5-Methoxybenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. It is characterized by a benzene ring fused to an isothiazole ring with a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzoyl chloride under basic conditions to form the desired isothiazole ring . Another approach involves the use of metal-catalyzed cyclization reactions, such as palladium-catalyzed cross-coupling reactions, to construct the isothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxybenzo[d]isothiazole has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Benzisothiazole: Similar structure but lacks the methoxy group.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the fused benzene ring.
Isoxazole: Similar to isothiazole but contains an oxygen atom instead of sulfur.
Uniqueness: 5-Methoxybenzo[d]isothiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NOS/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3 |
InChI Key |
IQFLKYYNURMSQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
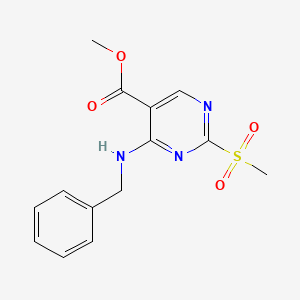
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
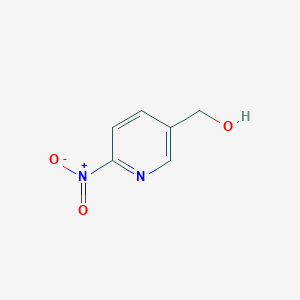


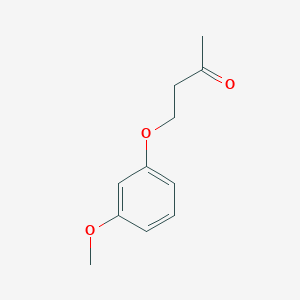
![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
